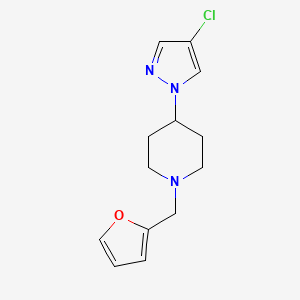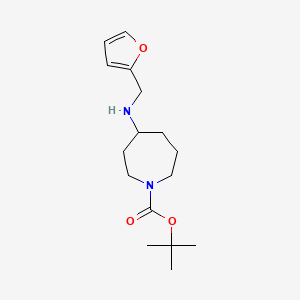
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of oxane-4-carboxamides, which are known to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. By inhibiting HDAC activity, CPOP can induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth. It has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPOP in lab experiments is its potential therapeutic applications, particularly in the field of cancer research. However, one of the limitations of using CPOP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CPOP can be challenging and time-consuming, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on CPOP. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-viral properties and its potential use in the treatment of various inflammatory and viral diseases. Additionally, the development of more efficient and cost-effective methods for synthesizing CPOP could help to facilitate its use in future research.
Méthodes De Synthèse
CPOP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzene-1,3-diamine with 3-hydroxypyridine-4-carboxylic acid in the presence of a suitable coupling agent. The resulting product can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. CPOP has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-3-1-12(2-4-13)17(6-9-23-10-7-17)16(22)20-14-5-8-19-11-15(14)21/h1-5,8,11,21H,6-7,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBAYYJCABSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)


![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)